molecular formula C6H6BrClN2O B2473761 5-Bromo-2-chloro-4-methoxypyridin-3-amine CAS No. 2416234-84-7

5-Bromo-2-chloro-4-methoxypyridin-3-amine

Cat. No.: B2473761
CAS No.: 2416234-84-7
M. Wt: 237.48
InChI Key: FDAHSJLVYPPOFD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxypyridin-3-amine: is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyridine, featuring bromine, chlorine, and methoxy functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methoxypyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Chlorination: Addition of a chlorine atom.

    Methoxylation: Introduction of a methoxy group.

    Amination: Introduction of an amine group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions such as temperature and pressure to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and other atoms in the ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

    Substituted Pyridines: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique functional groups.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its bioactive properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Bromo-2-chloro-4-methoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-2-methoxypyridin-3-amine: Lacks the chlorine atom.

    5-Chloro-2-methoxypyridin-3-amine: Lacks the bromine atom.

Uniqueness: 5-Bromo-2-chloro-4-methoxypyridin-3-amine is unique due to the combination of bromine, chlorine, and methoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

5-bromo-2-chloro-4-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAHSJLVYPPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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